(R)-gamma-propynyl-L-proline-HCl
Description
Significance of Proline and its Unique Conformational Properties in Biological Systems
Proline is unique because its side chain loops back to connect with its own backbone nitrogen atom, forming a rigid five-membered pyrrolidine (B122466) ring. creative-proteomics.compennylane.ai This cyclic structure imparts significant conformational rigidity, which has profound consequences for the structure and function of peptides and proteins. creative-proteomics.comoup.com
The pyrrolidine ring of proline restricts the rotational freedom of the polypeptide backbone, specifically the phi (φ) torsion angle, to a narrow range of values. acs.orgnih.gov This rigidity makes proline a potent "structure-breaker," often disrupting common secondary structures like α-helices and β-sheets, while being essential for the formation of turns and loops in proteins. creative-proteomics.comsigmaaldrich.com The size and near-planar geometry of the five-membered ring are considered evolutionarily significant, allowing it to fit well into the binding grooves of interacting proteins. nih.gov This conformational constraint is crucial for maintaining the structural integrity of proteins, most notably in the triple helix of collagen, where proline is abundant. creative-proteomics.com
Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the peptide bond preceding a proline residue (the X-Pro bond) can readily adopt both cis and trans conformations. acs.orgresearchgate.net The energy difference between these two states is small, meaning a significant population of cis isomers can exist. ethz.ch The conversion, or isomerization, between the cis and trans forms is an intrinsically slow process and can be a rate-limiting step in protein folding. sigmaaldrich.comethz.chnih.gov This "prolyl switch" can act as a molecular timer or hinge, playing a critical role in regulating protein function, folding pathways, and even mediating responses to mechanical forces. acs.orgresearchgate.net This slow isomerization is often catalyzed in vivo by a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). sigmaaldrich.comnih.gov
Rationale for the Design and Study of Substituted Proline Derivatives in Academic Research
The unique properties of proline have inspired chemists to design and synthesize a vast array of substituted proline derivatives. These analogs serve as powerful tools to probe and manipulate biological systems with high precision. nih.govresearchgate.net
By adding substituents to the proline ring, researchers can selectively tune its conformational preferences. nih.gov For example, installing electron-withdrawing groups like fluorine can alter the puckering of the pyrrolidine ring and influence the cis-trans equilibrium of the adjacent peptide bond. nih.govacs.org Such modifications allow for the creation of conformationally "locked" peptides, which can help in studying the bioactive conformation of a peptide or enhancing its stability. sigmaaldrich.comhw.ac.uk Introducing different functional groups can also drastically alter the biological activity of a parent peptide, as substitutions can lead to decreased or altered effects depending on their position and nature. nih.govnih.gov
Substituted prolines are invaluable as chemical probes for studying biological processes. researchgate.netontosight.ai Functional groups can be introduced that act as spectroscopic reporters, such as fluorine for ¹⁹F NMR studies, or as reactive handles for bioconjugation. nih.govacs.orgacs.org For instance, prolines modified with azides or alkynes can be used in "click chemistry" to attach fluorescent dyes, affinity tags, or other molecules to peptides and proteins. acs.org These tools are instrumental in medicinal chemistry for structure-activity relationship (SAR) studies, helping to design peptidomimetics with improved therapeutic properties. nih.govresearchgate.netnih.gov
Overview of (R)-gamma-propynyl-L-proline-HCl as a Contemporary Proline Derivative in Academic Inquiry
This compound is a specific proline derivative that has emerged as a valuable compound in modern research. chemimpex.com It is a hydrochloride salt, which typically enhances stability and solubility for use in laboratory settings. chemimpex.comcusabio.com The key feature of this molecule is the propynyl (B12738560) group (a three-carbon chain with a carbon-carbon triple bond) attached at the gamma-carbon of the proline ring with a specific (R) stereochemistry. aksci.com
This compound serves as a versatile building block in the synthesis of more complex bioactive molecules and peptidomimetics. chemimpex.com The propynyl group is particularly significant as the alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. acs.org This makes (R)-gamma-propynyl-L-proline a powerful tool for chemical biology, allowing it to be incorporated into peptides and then readily linked to other molecules for research purposes, such as in biochemical assays to study enzyme activity or inhibition. acs.orgchemimpex.com Its chiral nature makes it suitable for use in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals. chemimpex.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
| Molecular Formula | C₈H₁₁NO₂·HCl |
| Molecular Weight | 189.64 g/mol |
| Form | Lyophilized powder |
| Storage | -20°C upon receipt |
| Data sourced from references cusabio.comaksci.comscbt.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSABJECSWKCW-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H]1C[C@H](NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Molecular Interactions of R Gamma Propynyl L Proline Hcl
Conformational Analysis and Preferences within Peptidic Systems Containing (R)-gamma-propynyl-L-proline
Influence of the Propynyl (B12738560) Moiety on Pyrrolidine (B122466) Ring Pucker and Peptide Backbone Conformation
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN). frontiersin.orgnih.gov The puckering of the ring is directly coupled to the conformation of the peptide backbone. nih.gov The presence of a substituent at the C4 (or gamma) position, such as the propynyl group, can significantly influence the equilibrium between these two puckers.
Effects on Polyproline Helical Structures (PPI, PPII) in Model Systems
Polyproline sequences can adopt two distinct helical structures: the right-handed polyproline I (PPI) helix, which contains all cis peptide bonds, and the left-handed polyproline II (PPII) helix, characterized by all trans peptide bonds. researchgate.netwikipedia.orgnih.gov The PPII helix is a prevalent conformation in both folded and unfolded proteins and plays crucial roles in a wide variety of biological processes. researchgate.netnih.gov
The incorporation of proline analogs can stabilize one helical form over the other. For instance, it has been demonstrated that replacing proline with analogs that promote the Cγ-exo conformation of the proline ring can prevent the transition to the PPI conformation, even in solvents that would typically favor it. researchgate.net Conversely, the stereochemistry at the C4 position can dictate the relative stability of PPI and PPII helices. researchgate.net While specific studies on (R)-gamma-propynyl-L-proline's direct effect on polyproline helices are not extensively detailed in the provided results, the general principles suggest that the steric and electronic properties of the propynyl group would significantly influence the conformational equilibrium between PPI and PPII structures. This makes it a valuable tool for designing peptides with a predisposition for a specific helical conformation. researchgate.net
Stereospecificity in Binding to Biological Macromolecules
The chiral nature of (R)-gamma-propynyl-L-proline is a critical determinant of its interaction with biological macromolecules, which are themselves chiral. chemimpex.comresearchgate.net This stereospecificity governs the recognition and binding events that are fundamental to biological function.
Molecular Recognition Mechanisms Governing Chiral Specificity
Chiral recognition is a fundamental principle in biology, where the specific three-dimensional arrangement of atoms in a molecule dictates its ability to interact with a biological target. researchgate.netnih.gov In the context of (R)-gamma-propynyl-L-proline, its specific (R) configuration at the gamma-carbon, coupled with the inherent (L) configuration of the proline, creates a unique stereochemical profile.
This distinct shape and electronic distribution are recognized by the binding sites of proteins and other macromolecules. The recognition process often involves a combination of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The propynyl group, with its triple bond, can participate in non-covalent interactions such as C-H···π interactions, which are known to be important in stabilizing protein structures and complexes. nih.govresearchgate.netchemrxiv.org The precise geometry required for these interactions to occur leads to a high degree of chiral specificity, where one enantiomer binds significantly more tightly than the other.
Structural Basis for Interactions with Protein Active Sites and Binding Pockets
The binding of proline-containing peptides to protein active sites is often mediated by specific recognition domains, such as SH3, WW, and GYF domains, which recognize proline-rich motifs. nih.gov The conformation of the proline residue and its surrounding sequence is critical for these interactions.
The introduction of a gamma-propynyl group can modulate these interactions in several ways. The steric bulk of the propynyl group can either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the protein surface. Furthermore, the electronic nature of the alkyne can influence interactions with aromatic residues in the binding pocket through π-stacking or C-H···π interactions. researchgate.netrsc.org Studies on proline-aromatic interactions have shown that they can be significant, with interaction energies comparable to hydrogen bonds. chemrxiv.orgrsc.org Therefore, the propynyl group of (R)-gamma-propynyl-L-proline can play a direct role in the affinity and specificity of binding to protein targets.
Role as a Building Block in the Development of Peptidomimetics and Constrained Peptides for Research
The unique structural properties of (R)-gamma-propynyl-L-proline make it a valuable building block for the synthesis of peptidomimetics and constrained peptides. chemimpex.comgoogle.comnih.gov These modified peptides are designed to have improved properties such as enhanced stability, increased bioavailability, and higher affinity for their biological targets. ptfarm.plscispace.com
Peptidomimetics often incorporate non-natural amino acids to mimic or block the biological effects of natural peptides. nih.govptfarm.pl The rigid and conformationally defined nature of (R)-gamma-propynyl-L-proline allows for the design of peptidomimetics with a more predictable three-dimensional structure. This is crucial for achieving high-affinity binding to a target receptor or enzyme.
Below is an interactive table summarizing the key characteristics and applications of (R)-gamma-propynyl-L-proline-HCl in biochemical and molecular interactions.
| Feature | Description | Reference(s) |
| Chemical Structure | An L-proline derivative with a propynyl group at the gamma (C4) position, supplied as a hydrochloride salt. | chemimpex.comscbt.com |
| Conformational Influence | The propynyl group influences the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo), which in turn affects the peptide backbone dihedral angles (φ, ψ). | frontiersin.orgnih.gov |
| Effect on Helical Structures | Can be used to stabilize specific polyproline helical structures (PPI or PPII) in model peptide systems. | researchgate.net |
| Stereospecific Binding | The (R) configuration at the gamma-carbon and the (L) configuration of proline lead to highly specific interactions with chiral biological macromolecules. | chemimpex.comresearchgate.net |
| Binding Interactions | The propynyl group can participate in non-covalent interactions like C-H···π with aromatic residues in protein binding pockets. | nih.govresearchgate.netchemrxiv.org |
| Role in Peptidomimetics | Serves as a building block to create modified peptides with enhanced stability and predictable three-dimensional structures. | chemimpex.comnih.govptfarm.pl |
| Use in Constrained Peptides | The propynyl group can act as a chemical handle for creating cyclized or stapled peptides with improved properties. | scispace.comnih.gov |
Design Principles for Incorporating (R)-gamma-propynyl-L-proline for Enhanced Stability or Specificity
The proline ring can adopt two primary puckered conformations: Cγ-endo and Cγ-exo. These puckers are in equilibrium and influence the cis/trans isomerization of the preceding peptide bond. The substitution at the C4 (or gamma) position of the proline ring with an electron-withdrawing group, such as the propynyl group in (R)-gamma-propynyl-L-proline, has a significant impact on this equilibrium. For a 4R-substituted proline, the electron-withdrawing propynyl group stereoelectronically favors an exo ring pucker. nih.gov This preference for the exo pucker, in turn, stabilizes the trans conformation of the Xaa-Pro peptide bond, where Xaa is the preceding amino acid. nih.govresearchgate.net
The stabilization of the trans amide bond is a key principle for enhancing peptide stability. The cis-trans isomerization of proline-containing peptide bonds is often a rate-limiting step in protein folding. embopress.org By pre-organizing the peptide backbone into a specific conformation, the entropic penalty of folding is reduced, leading to a more stable structure. The incorporation of (R)-gamma-propynyl-L-proline can thus be used to engineer peptides with a higher propensity for a particular secondary structure, such as the polyproline II (PPII) helix, which is characterized by all-trans peptide bonds. nih.gov The PPII helix is a crucial structural motif in many biological recognition events.
Furthermore, the rigid cyclic structure of proline itself restricts the available conformational space of the peptide backbone, reducing the flexibility of the unfolded state and thereby increasing the folded state's stability. nih.gov The addition of the propynyl group further constrains the ring, amplifying this effect.
The design principles for using (R)-gamma-propynyl-L-proline to enhance stability and specificity can be summarized in the following table:
| Design Principle | Consequence of Incorporating (R)-gamma-propynyl-L-proline | Impact on Peptide/Protein |
| Stereoelectronic Control | The electron-withdrawing propynyl group at the 4R position favors an exo ring pucker. | Pre-organizes the local peptide backbone conformation. |
| Amide Bond Isomerization | The preference for the exo pucker stabilizes the trans conformation of the preceding peptide bond. | Reduces conformational heterogeneity and can lock the peptide into a bioactive conformation. |
| Secondary Structure Stabilization | Promotes the formation of secondary structures with trans peptide bonds, such as the polyproline II (PPII) helix. | Enhances structural stability and can mimic the native conformation of protein binding motifs. |
| Reduced Conformational Entropy | The inherent rigidity of the proline ring, enhanced by the propynyl group, decreases the conformational entropy of the unfolded state. | Increases the thermodynamic stability of the folded peptide or protein. |
These principles allow for the rational design of peptides with tailored properties. For instance, in the development of therapeutic peptides, enhancing stability against proteolytic degradation is crucial. By rigidifying the structure, (R)-gamma-propynyl-L-proline can make the peptide less susceptible to enzymatic cleavage.
Application in Studies of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. mdpi.com The study of PPIs is therefore of paramount importance. Peptides that mimic the binding interface of one of the interacting partners are valuable tools for modulating and investigating these interactions. mdpi.com this compound serves as a valuable building block in the synthesis of such peptide probes. chemimpex.com
Proline-rich motifs are frequently found at the interface of interacting proteins, where they often adopt specific conformations like the PPII helix to engage their binding partners. rsc.org The ability of (R)-gamma-propynyl-L-proline to stabilize such conformations makes it an excellent candidate for designing peptidomimetics that can act as high-affinity inhibitors or probes of PPIs.
A key advantage of incorporating (R)-gamma-propynyl-L-proline is the presence of the terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can undergo specific and efficient reactions with a complementary partner, most commonly an azide (B81097), through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.gov
This bioorthogonal functionality enables a range of applications in the study of PPIs:
Affinity-Based Probes: A peptide containing (R)-gamma-propynyl-L-proline can be designed to bind to a specific protein target. The alkyne handle can then be used to attach an affinity tag, such as biotin (B1667282), allowing for the pull-down and identification of the interacting protein and its binding partners.
Fluorescent Labeling: By "clicking" a fluorescent dye onto the alkyne handle, researchers can create fluorescently labeled peptide probes. These probes can be used in fluorescence polarization or FRET-based assays to quantify binding affinities and to visualize the localization of the PPI within a cell.
Photo-Cross-linking: Bifunctional probes can be designed by incorporating both a photo-activatable group and an alkyne-containing amino acid like (R)-gamma-propynyl-L-proline. nih.gov Upon photo-activation, the probe covalently cross-links to its binding partner. The alkyne handle then allows for the enrichment and subsequent mass spectrometric identification of the cross-linked proteins and the precise mapping of the interaction site.
The table below summarizes the research findings related to the application of alkyne-modified amino acids in the study of PPIs.
| Research Finding | Application in PPI Studies | Reference |
| Development of bifunctional amino acids with a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging. | Enables efficient and selective capture of weak and transient PPIs, and facilitates the mapping of binding sites. | nih.govrsc.org |
| Use of peptide-based photoaffinity probes with alkyne handles to capture known binding partners of histone post-translational modifications. | Demonstrates the potential of these probes to identify and characterize unknown PPIs. | nih.govrsc.org |
| Design of conformationally biased amino acids with bioorthogonal handles. | Allows for the introduction of new functionalities into peptides while maintaining structural control, which is crucial for mimicking PPI interfaces. | rsc.org |
| Synthesis of peptides with stereospecifically modified proline residues, including those with alkyne groups, using "proline editing". | Provides a practical method to generate diverse peptide probes for studying PPIs. | acs.org |
In essence, this compound provides a powerful dual-function tool for the field of chemical biology. Its ability to enforce a specific, stable conformation enhances the binding affinity and specificity of peptide-based probes, while its bioorthogonal propynyl group allows for the versatile labeling and detection of these interactions.
Enzymatic Targeting and Mechanistic Studies of R Gamma Propynyl L Proline Hcl
Identification of Potential Enzyme Targets for Proline Analogs
Proline analogs are known to interact with several classes of enzymes where proline is a substrate or plays a key structural role. These enzymes represent potential, though unconfirmed, targets for (R)-gamma-propynyl-L-proline-HCl.
Prolyl Hydroxylases (PHDs) and Collagen Biosynthesis Research
Prolyl hydroxylases are enzymes crucial for the post-translational modification of proline residues in collagen, a process essential for the stability of the collagen triple helix. Inhibition of these enzymes can have significant effects on collagen biosynthesis. Proline analogs have been investigated as inhibitors of PHDs. For instance, some proline analogs can act as competitive inhibitors or even suicide inactivators of prolyl hydroxylase. The potential for this compound to inhibit PHDs has not been reported, but this remains a plausible area of investigation given its structural similarity to proline.
Peptidyl-Prolyl Isomerases (PPIases) and Protein Folding Studies
Peptidyl-prolyl isomerases (PPIases) catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. This class of enzymes, which includes cyclophilins, FKBPs, and parvulins, is involved in a multitude of cellular processes. Various proline analogs have been utilized to study the mechanism and inhibition of PPIases. The unique propynyl (B12738560) group of this compound could theoretically influence its binding to the active site of PPIases, but experimental data to support this is currently absent.
Proline Racemases and Metabolism in Model Organisms
Proline racemases are enzymes that catalyze the interconversion of L-proline and D-proline. These enzymes are found in certain bacteria and protozoa and are considered potential therapeutic targets. Analogs of proline have been explored as inhibitors of proline racemases. For example, pyrrole-2-carboxylic acid acts as a competitive inhibitor of proline racemase. The effect of this compound on proline racemases has not been documented.
In Vitro Enzyme Activity and Inhibition Assays
To characterize the interaction of a proline analog like this compound with its potential enzyme targets, a series of in vitro assays would be necessary. Such studies are standard in drug discovery and enzymology but have not been published for this specific compound.
Determination of Inhibition Constants (e.g., Ki, IC50)
Should this compound be found to inhibit a particular enzyme, the next step would be to quantify its potency. This is typically done by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity. There are no publicly available IC50 or Ki values for this compound against any enzyme.
Table 1: Hypothetical Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Ki (µM) |
| Prolyl Hydroxylase | Data not available | Data not available |
| Peptidyl-Prolyl Isomerase | Data not available | Data not available |
| Proline Racemase | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Elucidation of Inhibition Mechanism (e.g., Competitive, Non-competitive, Irreversible)
Understanding how an inhibitor interacts with an enzyme requires elucidating its mechanism of inhibition. This can be competitive, where the inhibitor binds to the same site as the substrate; non-competitive, where it binds to a different site; or irreversible, where it forms a permanent bond with the enzyme. Kinetic studies are used to determine the mechanism of inhibition. For this compound, the nature of its potential inhibitory activity remains uncharacterized due to a lack of research.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific chemical architecture of a molecule like this compound dictates its biological function. These investigations systematically dissect the molecule to determine how each component contributes to its interaction with enzyme targets.
The gamma-propynyl group is a critical determinant of the inhibitory power and selectivity of this compound. This functional group, an alkyne, is not merely a structural placeholder but plays an active role in how the compound binds to and inhibits enzymes. google.com For instance, in the context of prolyl hydroxylase domain (PHD) enzymes, which are involved in cellular responses to hypoxia, the propynyl group is crucial for potent inhibition. nih.govrsc.orggoogle.com.pg
The triple bond of the propynyl group can engage in specific non-covalent interactions, such as π-π stacking with aromatic residues like tyrosine within the enzyme's active site. d-nb.info Its rigid and linear nature helps to lock the inhibitor into an optimal orientation for binding, thereby enhancing its potency. This specific group can also influence which enzymes the compound will inhibit. While it confers high potency against PHD enzymes, its interactions with other enzymes might be less favorable, leading to a degree of selectivity. nih.govrsc.org The strategic placement of such a group is a common approach in designing enzyme inhibitors to achieve desired biological effects. google.com
The stereochemistry—the specific three-dimensional arrangement of atoms—of the L-proline scaffold is indispensable for the biological activity of this compound. L-proline provides a conformationally restricted backbone that correctly orients the vital gamma-propynyl group for effective interaction with the target enzyme. nih.govdrugbank.com The carboxyl and secondary amine groups of the proline ring are essential for coordinating with key amino acid residues or metal ions, such as the iron(II) ion in the active site of PHDs. rsc.orgd-nb.info
The "(R)" configuration at the gamma-carbon is paramount. This specific stereochemistry directs the propynyl group into a precise spatial orientation that is complementary to the enzyme's active site. Studies comparing different stereoisomers often reveal that the corresponding (S)-isomer has significantly reduced or no inhibitory activity, underscoring the strict stereochemical requirement for potent enzyme inhibition. mdpi.com This highlights that both the L-configuration of proline and the R-configuration of the substituent are critical for high-affinity binding. mdpi.comlibretexts.org
Mechanistic Investigations at the Molecular Level
Delving into the molecular mechanisms of how this compound functions provides a deeper understanding of its inhibitory action. This knowledge is gained through a combination of biophysical experiments and computational modeling.
Biophysical techniques offer direct measurement and characterization of the binding between an inhibitor and its target enzyme. Isothermal Titration Calorimetry (ITC) is a powerful method used to quantify the thermodynamics of this interaction. upm.escureffi.org In a typical ITC experiment, the inhibitor is titrated into a solution containing the target enzyme, and the heat released or absorbed during binding is measured. cureffi.orgwur.nl This allows for the direct determination of the binding affinity (Ka), dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS). upm.esnih.gov These thermodynamic parameters provide a complete profile of the binding event, revealing the forces that drive the interaction. rsc.org For potent inhibitors like this compound, ITC studies often show a high binding affinity, typically in the nanomolar to low micromolar range, and indicate that the binding is an enthalpically driven process, suggesting strong, specific interactions like hydrogen bonds. nih.gov
| Parameter | Description | Typical Value Range |
|---|---|---|
| Stoichiometry (N) | Number of inhibitor molecules bound per enzyme molecule | 0.8 - 1.2 |
| Binding Affinity (Ka) | Association constant, measure of binding strength | 105 - 109 M-1 |
| Enthalpy Change (ΔH) | Heat released or absorbed upon binding (kcal/mol) | -20 to +5 kcal/mol |
| Entropy Change (ΔS) | Change in randomness of the system upon binding (cal/mol·K) | Variable |
Spectroscopic techniques, particularly X-ray crystallography, can provide atomic-level detail of the enzyme-inhibitor complex. rsc.org Crystal structures can visualize the precise orientation of this compound within the enzyme's active site, confirming how the proline ring coordinates with the active site metal ion and how the propynyl group fits into a nearby hydrophobic pocket. d-nb.info
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, serve as powerful complements to experimental data. wgtn.ac.nz Molecular docking predicts the most likely binding pose of an inhibitor within an enzyme's active site. mdpi.com For this compound, docking studies can rationalize the observed SAR, illustrating why the specific stereochemistry and the propynyl group are essential for high-affinity binding. nih.gov These models frequently show the inhibitor mimicking the binding of a natural substrate or cofactor. nih.govthe-innovation.org
| Inhibitor Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -9.5 | Tyr303, Tyr310, Arg383 |
| 2 | -8.2 | Tyr310, His313, Arg383 |
| 3 | -7.9 | Tyr303, Val297, His313 |
Molecular dynamics simulations can then be used to study the stability of the predicted inhibitor-enzyme complex over time, revealing the flexibility of the complex and identifying key residues that are consistently involved in the interaction. wgtn.ac.nz This synergy between computational predictions and experimental validation is crucial for a comprehensive understanding of the inhibitor's mechanism of action at the molecular level. mdpi.com
Applications of R Gamma Propynyl L Proline Hcl As a Research Tool
Development of Chemical Probes for Biological Systems
The unique chemical architecture of (R)-gamma-propynyl-L-proline-HCl, particularly its terminal alkyne group, makes it an ideal starting material for the synthesis of sophisticated chemical probes. These probes are instrumental in studying the function, localization, and interactions of biomolecules within complex biological environments.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov This technique relies on active site-directed chemical probes that covalently label active enzymes. These probes typically feature a reactive group for binding, a linker, and a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for detection). nih.gov
The propynyl (B12738560) group of this compound serves as a versatile "handle" for the attachment of reporter tags via click chemistry. nih.gov In a typical ABPP workflow, a proline-based probe containing the propynyl handle is first allowed to react with its target enzymes in a complex proteome. Subsequently, a reporter tag functionalized with an azide (B81097) group is "clicked" onto the probe-enzyme conjugate, enabling detection and identification. nih.gov
Research has demonstrated the feasibility of this approach by synthesizing highly selective dipeptidyl phosphonate (B1237965) probes to monitor the activity of specific post-proline proteases like prolyl oligopeptidase (POP). nih.gov These probes incorporate an alkyne handle for the express purpose of conjugating a reporter tag after labeling, allowing for sensitive detection of endogenous enzyme activity by in-gel analysis or mass spectrometry. nih.gov This strategy highlights how this compound can function as a core component of ABPP probes targeting proline-binding enzymes, facilitating the discovery of enzyme function and the screening of inhibitors. nih.govnih.gov
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The terminal alkyne of this compound makes it perfectly suited for one of the most efficient bioconjugation methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction is highly specific, efficient, and biocompatible, allowing for the precise attachment of various functional units to the proline scaffold. nih.govresearchgate.net
This "clickable" functionality enables researchers to readily synthesize a diverse array of molecules for biological studies. Common applications include:
Attaching Reporter Tags: Fluorophores and affinity tags (like biotin) can be clicked onto the proline scaffold to track its interactions or localization. rsc.org
Adding Solubility Modifiers: Polyethylene glycol (PEG) chains can be attached to improve the aqueous solubility and pharmacokinetic properties of proline-based compounds. rsc.org
Constructing Bioactive Conjugates: The proline derivative can be linked to other bioactive molecules to create novel bifunctional compounds or targeted agents.
A prominent example of this application is the development of inhibitors for the L-proline transporter in Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org Researchers synthesized a library of 1,2,3-triazolyl-proline derivatives by clicking various organic azides with a propargyl-proline precursor. This modular approach allowed for the rapid generation of diverse structures and the identification of potent inhibitors of proline uptake, validating a new strategy for anti-chagas drug development. frontiersin.org
Utility in Biochemical Assays and High-Throughput Screening Campaigns
The adaptability of the this compound scaffold makes it a valuable component in biochemical assays and high-throughput screening (HTS) campaigns designed to identify new modulators of biological targets. chemimpex.comnih.gov
This compound serves as an excellent foundational structure for creating large combinatorial libraries of compounds. researchgate.net Using click chemistry, a single proline-alkyne core can be reacted with a wide array of azide-containing building blocks to generate thousands of unique triazole-containing proline derivatives. These libraries are then screened against specific enzymes or receptors to identify "hits"—compounds that exhibit a desired biological activity.
This strategy was effectively employed in the search for inhibitors of the T. cruzi proline transporter. A library of sixteen novel 1,2,3-triazolyl-proline derivatives was synthesized and screened, leading to the discovery of compounds that successfully interfered with the parasite's ability to internalize proline. frontiersin.org The structure-activity relationship (SAR) data from this screen provided a rational basis for designing more potent and selective inhibitors. frontiersin.org This work underscores the power of using the propynyl-proline scaffold to generate and screen for novel bioactive compounds.
| Compound Series | Target | Screening Application | Key Finding | Reference |
| 1,2,3-Triazolyl-proline derivatives | Trypanosoma cruzi proline transporter | Identification of novel antiparasitic agents | Validation of proline uptake as a viable chemotherapeutic target for Chagas disease. | frontiersin.org |
| Proline Analogs | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Discovery of cancer therapy targets | Identification of five proline analog inhibitors, demonstrating the utility of screening proline mimetics. | nih.gov |
| Carbohydrate-triazole conjugates | α-Glucosidase | Discovery of enzyme inhibitors | Identification of potent inhibitors, highlighting the use of click chemistry to create compound libraries for screening. | researchgate.net |
The development of fluorescent probes is crucial for visualizing and quantifying biological processes in real time. The propynyl group on this compound provides a convenient and specific site for attaching a fluorophore via click chemistry. srce.hr This allows for the conversion of a proline-based ligand into a highly sensitive fluorescent probe.
The general process involves reacting the alkyne-containing proline derivative with an azide-functionalized fluorescent dye (e.g., fluorescein, rhodamine, or coumarin (B35378) derivatives). rsc.orgsrce.hrresearchgate.net The resulting probe retains the binding characteristics of the original proline scaffold but is now detectable by fluorescence microscopy or spectroscopy.
For instance, a similar strategy was used to create a fluorescent antagonist for α9β1 and α4β1 integrins, where a proline-based peptidomimetic was conjugated to a sulforhodamine B fluorophore using a CuAAC reaction. rsc.org Another study successfully developed a fluorescent probe for galectin-8 by clicking a ligand containing a propargyl group with a 5-FAM-azide. srce.hr These examples provide a clear blueprint for how this compound can be readily transformed into fluorescent probes for use in competitive binding assays, fluorescence polarization assays, and cellular imaging studies. rsc.orgsrce.hr
Contributions to Drug Discovery Research and Lead Compound Generation (Pre-clinical, Non-Therapeutic)
In the early stages of drug discovery, the goal is to identify "lead compounds" that show promising activity and can be chemically optimized to become drug candidates. whiterose.ac.uk this compound is a valuable building block in this process, primarily due to its role as a rigid scaffold and its compatibility with modular click chemistry. chemimpex.comontosight.ai
The proline ring restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and specificity for a biological target. sigmaaldrich.com The propynyl group allows for a "lead generation" strategy where an initial hit from a screening campaign can be rapidly and systematically modified. researchgate.netnih.gov By clicking on different azide-containing fragments, medicinal chemists can explore the structure-activity relationship (SAR) to enhance potency, selectivity, and other drug-like properties. nih.gov
Applications in Asymmetric Organocatalysis and Chiral Synthesis
The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective transformations, has become a cornerstone of modern organic synthesis. libretexts.org Proline and its derivatives are among the most successful organocatalysts, often referred to as the "simplest enzymes" for their ability to facilitate a wide range of reactions with high stereocontrol. libretexts.orgwikipedia.org
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk this compound, with its inherent chirality, is an excellent candidate for this role. chemimpex.com When used as a catalyst or ligand, the proline scaffold forms a transient chiral environment around the reactants. The stereochemical information is transferred from the catalyst to the product, typically through the formation of a short-lived enamine or iminium ion intermediate. wikipedia.orgclockss.org
The substituent on the proline ring plays a crucial role by exerting specific steric and electronic effects that influence the catalyst's conformation and reactivity. gla.ac.uknih.gov The gamma-propynyl group in this compound modifies the steric bulk and electronic nature of the pyrrolidine (B122466) ring compared to unsubstituted L-proline. These modifications can alter the stability of the catalytic transition state, potentially enhancing the yield and enantioselectivity of a given reaction. acs.org Proline derivatives have also been successfully employed as chiral ligands in metal-catalyzed processes, such as the asymmetric synthesis of ruthenium(II) polypyridyl complexes, further highlighting the versatility of this structural motif. nih.gov
The ultimate goal of asymmetric catalysis is the efficient and selective synthesis of complex chiral molecules, such as natural products and pharmaceuticals. Proline-based catalysts have been instrumental in developing powerful enantioselective C-C bond-forming reactions, including the Aldol (B89426), Mannich, and Michael reactions. libretexts.orgclockss.orgnih.gov These methods provide access to key structural motifs found in a vast array of biologically active compounds.
A notable example that highlights the synthetic utility of this class of compounds is the L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde, which was a key step in the total synthesis of the natural product (–)-epiquinamide. mdpi.com This demonstrates how proline catalysis can be integrated into multi-step syntheses to install multiple stereocenters with high control. The propargyl group, introduced in such a reaction, is a versatile functional handle for further transformations. nih.govresearchgate.net Therefore, this compound serves not only as a potential catalyst but also as a chiral building block that can be incorporated directly into a complex molecular target, with its propynyl group available for subsequent synthetic elaborations. The use of functionalized proline scaffolds is a proven strategy in the synthesis of complex targets, including potent enzyme inhibitors. researchgate.net
| Reaction Type | Catalytic Intermediate | Products | Significance | Reference |
|---|---|---|---|---|
| Aldol Reaction | Enamine | β-Hydroxy carbonyls | Fundamental C-C bond formation, access to polyols. | libretexts.orgwikipedia.orgclockss.org |
| Mannich Reaction | Enamine / Iminium | β-Amino carbonyls | Synthesis of chiral amines and amino acids. | libretexts.orgnih.gov |
| Michael Addition | Enamine / Iminium | 1,5-Dicarbonyl compounds | Conjugate C-C bond formation. | mdpi.com |
| α-Amination/Propargylation | Enamine / Iminium | Functionalized Aldehydes | Key step in natural product synthesis (e.g., epiquinamide). | mdpi.com |
Future Research Directions and Unexplored Avenues in Proline Analog Chemistry
Development of Advanced Synthetic Methodologies for Diversified Proline Derivatives
The creation of diverse libraries of proline analogs hinges on the development of efficient, scalable, and versatile synthetic methods. While numerous strategies exist for creating proline derivatives, future efforts will likely focus on automation and biocatalysis to accelerate discovery. mdpi.comnih.gov
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved yields, and scalability. rsc.org These techniques have been successfully applied to organocatalytic reactions using proline and for the synthesis of complex heterocyclic molecules. beilstein-journals.orgmdpi.com For instance, transposing proline-catalyzed aldol (B89426) reactions to a flow setup has dramatically reduced reaction times from hours to minutes while maintaining high yields and enantioselectivity. beilstein-journals.org
Future research could adapt these methodologies for the synthesis and derivatization of (R)-gamma-propynyl-L-proline-HCl. An automated, multi-step flow system could potentially telescope several reaction steps—such as the introduction of the propynyl (B12738560) group and subsequent modifications—into a single, continuous process. rsc.org This would enable the rapid generation of a library of analogs from the core this compound scaffold, facilitating structure-activity relationship (SAR) studies. The alkyne handle is particularly amenable to "click chemistry" reactions, which can be efficiently performed in flow reactors to conjugate the proline analog to other molecules of interest. acs.org
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Aldol Reaction | Batch | 6 hours | 94% | beilstein-journals.org |
| Aldol Reaction | Flow | 6 minutes | 99% | beilstein-journals.org |
| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | ~85% | mdpi.com |
| Pyrazolopyrimidinone Synthesis | Flow | 16 minutes | ~85% | mdpi.com |
Biocatalysis provides a powerful avenue for highly selective and environmentally benign chemical transformations. iupac.org Enzymes such as lipases, oxidases, and transaminases have been employed to create chiral proline derivatives with high enantiopurity. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has demonstrated high enantioselectivity in the hydrolysis of racemic proline precursors, enabling the isolation of the desired enantiomer. researchgate.net Similarly, enzymes like GriE have been used for site-selective hydroxylation of aliphatic amino acids, which can then cyclize to form proline derivatives. nih.gov
A significant future direction is the development of novel biocatalytic or chemo-enzymatic pathways for the synthesis of this compound. This could involve identifying or engineering an enzyme capable of stereoselectively forming the pyrrolidine (B122466) ring or installing the propynyl side chain. Such an approach could circumvent the need for complex chiral auxiliaries or resolution steps common in traditional organic synthesis, leading to a more efficient and sustainable manufacturing process.
Exploration of Novel Biological Targets and Pathways for this compound and its Analogs
While proline's role in collagen structure and as an organocatalyst is well-known, its metabolic and signaling functions are areas of active investigation. nih.gov Analogs like this compound are invaluable tools for dissecting these complex biological roles.
Proline and its analogs interact with a variety of proteins, including metabolic enzymes like proline dehydrogenase (PRODH/POX) and peptidyl-prolyl cis-trans isomerases (PPIases), which are crucial for protein folding. nih.govmerckmillipore.comdrugbank.com However, the full spectrum of protein targets for structurally unique proline analogs remains largely uncharted.
The propynyl group on this compound makes it an ideal chemical probe for target identification. Using click chemistry, the alkyne can be tagged with a reporter molecule (like biotin (B1667282) or a fluorophore) after it has been allowed to interact with a cellular proteome. acs.org This technique, known as activity-based protein profiling (ABPP), could be used to "fish out" and identify previously unknown binding partners, including underexplored enzymes or receptors. This approach could reveal novel therapeutic targets for diseases where proline metabolism or signaling is dysregulated, such as in certain cancers or metabolic disorders. nih.gov
The proline metabolic axis, involving the interconversion of proline, glutamate, and ornithine, is deeply integrated with cellular bioenergetics and redox signaling. nih.gov For example, the oxidation of proline by PRODH/POX in the mitochondria can generate reactive oxygen species (ROS) that act as signaling molecules. nih.gov
Future studies using in vitro and cellular models can employ this compound and its derivatives to probe these pathways. Researchers could investigate whether this analog acts as a substrate, inhibitor, or allosteric modulator of key enzymes like PRODH/POX or pyrroline-5-carboxylate reductases (PYCRs). nih.gov By treating cell models, such as neuroblastoma or cancer cell lines, with these compounds, it would be possible to measure downstream effects on ATP production, ROS levels, and the activation of signaling cascades like mTORC1. nih.govmdpi.com Such studies could elucidate new roles for proline analogs in regulating cellular stress responses, proliferation, and apoptosis.
Integration with Computational Chemistry and Artificial Intelligence in Compound Design
The design of novel proline analogs with specific biological activities can be significantly accelerated by integrating computational chemistry and artificial intelligence (AI). researchgate.net Molecular modeling has already been used to understand the conformational preferences of proline analogs and to design inhibitors for specific protein targets like the FKBP protein. researchgate.netcore.ac.uk
The future in this domain involves using advanced computational methods to guide the development of next-generation analogs based on the this compound scaffold.
Molecular Docking and Dynamics: These simulations can predict how different substitutions on the proline ring or modifications of the propynyl group will affect binding to a target protein. This allows for the in silico screening of virtual compounds before committing to their synthesis. researchgate.net
Quantum Mechanics (QM): QM calculations can provide a deeper understanding of the electronic properties of the analogs, which is crucial for designing compounds with specific reactivity or that can induce desired stereoelectronic effects on peptide conformation. nih.gov
Artificial Intelligence/Machine Learning: AI models can be trained on existing data from proline analog libraries to predict the biological activity or properties of new, untested compounds. This predictive power can help prioritize synthetic efforts on the most promising candidates, drastically reducing the time and cost of drug discovery.
By combining these computational approaches, researchers can rationally design new derivatives of this compound tailored for high-affinity binding to novel biological targets or for modulating specific signaling pathways.
In Silico Screening and Molecular Dynamics Simulations for Binding Predictions
Computational approaches are pivotal in predicting the binding behavior of proline analogs like this compound. In silico screening of extensive compound libraries against various protein targets can identify novel interaction partners. nih.gov For instance, virtual screening has been successfully used to find inhibitors for protein-protein interactions involving proline-rich ligands. nih.gov
Following initial screening, molecular dynamics (MD) simulations offer a more detailed view of the binding event. researchgate.netresearchgate.net These simulations can predict the stability of the ligand-protein complex, delineate the specific interactions at the binding site, and reveal conformational changes in both the ligand and the protein upon binding. researchgate.netresearchgate.netnih.gov Studies on other proline-based compounds have demonstrated the power of MD simulations in validating binding modes and understanding the contributions of various interactions, such as van der Waals and electrostatic forces, to complex stability. researchgate.net For this compound, MD simulations could elucidate how the propynyl group influences binding affinity and specificity, providing a rationale for its observed biological activities and guiding the design of more potent derivatives. semanticscholar.org
Machine Learning Approaches for Structure-Activity Relationship (SAR) Prediction
Machine learning (ML) is emerging as a powerful tool for predicting the structure-activity relationships (SAR) of novel compounds. By training algorithms on datasets of proline analogs with known activities, ML models can identify key structural features that correlate with biological function. nih.govresearchgate.net These models can then be used to predict the activity of new, untested derivatives of this compound, significantly accelerating the discovery of compounds with enhanced or novel properties.
For example, quantitative structure-activity relationship (QSAR) models have been developed for dipeptidyl peptidase IV (DPP-IV) inhibitory peptides, highlighting the importance of hydrophobicity in their activity. nih.gov Similar approaches could be applied to this compound to predict its inhibitory potential against various enzymes or its ability to modulate specific protein-protein interactions.
Development of Multi-Functional Chemical Biology Tools Based on this compound
The propargyl group of this compound makes it an ideal scaffold for the development of sophisticated chemical biology probes.
Photoaffinity Probes and Activity-Based Probes for Target Deconvolution
Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of a bioactive small molecule. uzh.chumich.edu The propynyl group of this compound can be chemically modified to incorporate a photolabile group, such as a diazirine. uzh.chumich.eduresearchgate.net Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, allowing for subsequent identification by mass spectrometry. uzh.chresearchgate.netnih.gov Proline-based photoaffinity probes have already been successfully used to identify the targets of peptidomimetic antibiotics. uzh.chresearchgate.netnih.gov
Similarly, activity-based protein profiling (ABPP) utilizes reactive probes to covalently label active enzymes in a complex biological sample. researchgate.netresearchgate.net The terminal alkyne of the propynyl group can act as a "warhead" that reacts with nucleophilic residues in the active site of certain enzymes, such as cysteine proteases. acs.orgnih.gov This covalent labeling event can be detected using click chemistry, where a reporter tag (e.g., a fluorophore or biotin) functionalized with an azide (B81097) is attached to the alkyne-modified protein. researchgate.netnih.gov This "tag-free" ABPP approach allows for the profiling of enzyme activities directly in living cells. nih.gov The development of this compound-based activity probes could enable the discovery of novel enzyme targets and the characterization of their roles in various cellular processes. acs.orgnih.gov
PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues for Protein Degradation Research
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govnih.gov A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. nih.gov The propynyl group of this compound provides a convenient handle for attaching a linker, which can then be connected to an E3 ligase ligand, such as a derivative of thalidomide (B1683933) or a von Hippel-Lindau (VHL) ligand. nih.govfrontiersin.orgrsc.org If this compound or its derivatives are found to bind to a protein of interest, they could be incorporated into PROTACs to achieve targeted protein degradation.
Molecular glues are small molecules that stabilize protein-protein interactions, often leading to the degradation of one of the protein partners. nih.govnih.gov Some molecular glues function by inducing a new interaction between a target protein and an E3 ligase. nih.gov While the direct application of this compound as a molecular glue is speculative, its rigid, proline-based scaffold could be a starting point for designing molecules that can fit into and stabilize protein-protein interfaces. rsc.orgnih.gov
Expansion of Applications in Materials Science and Bio-Inspired Systems (Non-Biomedical)
The unique properties of proline and its derivatives also lend themselves to applications beyond the biomedical field, particularly in materials science.
Role in the Design of Novel Polymers or Self-Assembling Biomaterials
Proline and its analogs are valuable building blocks for the creation of novel polymers and self-assembling biomaterials. The rigid, cyclic structure of proline can impart specific conformational constraints on a polymer backbone, leading to well-defined secondary structures like the polyproline II helix. pku.edu.cnnih.gov The functionalization of the proline ring, as with the propynyl group in this compound, offers a way to introduce new chemical handles for further modification or for directing self-assembly processes. acs.orgkent.ac.uk
Use in Sensing Platforms and Biosensors
The unique structural features of proline analogs are increasingly being explored for applications beyond therapeutic development, extending into the realm of chemical biology and diagnostics. A significant, yet largely untapped, area of future research lies in the application of this compound in the development of advanced sensing platforms and biosensors. The presence of a terminal alkyne group in its structure makes it an ideal candidate for bioorthogonal "click chemistry" reactions, offering a versatile tool for molecular detection and imaging.
The primary advantage of this compound in this context is its propynyl group, which serves as a chemical handle. This terminal alkyne can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnd.edu This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the proline analog to a wide array of reporter molecules or surfaces under physiological conditions. electrochemsci.orgresearchgate.net
Table 1: Potential Applications of this compound in Biosensor Development
| Application Area | Detection Principle | Potential Research Direction |
| Protein and Peptide Labeling | Incorporation of the proline analog into proteins, followed by click reaction with a fluorescent azide tag. | Development of sensors to monitor the synthesis, localization, and turnover of proline-containing proteins, such as collagen. worktribe.comscispace.com |
| Enzyme Activity Assays | Design of peptide substrates containing (R)-gamma-propynyl-L-proline that, upon cleavage by a specific protease, release a fragment that can be captured and detected via a click reaction. | Creation of novel, highly specific assays for proteases involved in disease, where the proline analog acts as a recognition element. nih.gov |
| Surface Immobilization for Analyte Capture | Covalent attachment of the proline analog to a sensor surface (e.g., gold nanoparticles, carbon nanomaterials) via its alkyne group. electrochemsci.orgresearchgate.net | Design of platforms to capture and detect specific proline-binding proteins or enzymes from complex biological samples. |
| Fluorescent "Turn-On" Sensors | Conjugation to a quencher-fluorophore pair. Binding of a target molecule could induce a conformational change, separating the pair and restoring fluorescence. | Engineering of sensors that specifically detect interactions involving the proline moiety, providing real-time data on molecular binding events. nih.gov |
One of the most promising avenues is the use of this compound for metabolic labeling. scispace.com Cells could be cultured in media containing this analog, which would then be incorporated into newly synthesized proteins in place of natural proline. These alkyne-tagged proteins could subsequently be visualized by reacting them with an azide-functionalized fluorescent dye. worktribe.com This strategy would enable non-invasive, real-time imaging of protein synthesis and extracellular matrix deposition, a critical process in tissue engineering and disease pathology. worktribe.com This approach is analogous to established methods using azide-modified prolines, where the incorporation of the modified amino acid does not disrupt the protein's helical structure. worktribe.com
Furthermore, the covalent and specific nature of the click reaction allows for the stable immobilization of this compound onto sensor surfaces. electrochemsci.org This could be exploited to create affinity-based biosensors. For example, a sensor chip functionalized with this proline analog could be used to screen for and quantify the binding of specific enzymes or antibodies that recognize this particular structure. This has significant potential in drug discovery and diagnostics for identifying molecules that interact with proline-dependent pathways.
While biosensors have been developed for the detection of natural L-proline, often relying on enzymes like proline dehydrogenase or engineered transcriptional regulators, these systems lack the versatility for molecular tagging that a propynyl-functionalized analog provides. researchgate.netnih.govnih.govnih.gov The future development of biosensors based on this compound represents a shift from detecting the analyte itself to using the analyte as a tool for tagging and reporting on more complex biological processes.
Q & A
Q. What are the key considerations for synthesizing (R)-gamma-propynyl-L-proline-HCl with high enantiomeric purity?
- Methodological Answer : Synthesis optimization requires chiral resolution techniques (e.g., asymmetric catalysis or chiral chromatography) and validation via circular dichroism (CD) or nuclear magnetic resonance (NMR) with chiral shift reagents. Key parameters include reaction temperature, solvent polarity, and catalyst loading. For example, using L-proline as a precursor, the propynyl group can be introduced via Sonogashira coupling, followed by HCl salt formation under controlled pH .
- Example Data Table:
| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Catalysis | Pd/(R)-BINAP | 80 | 65 | 98 |
| Chiral Chromatography | N/A | 25 | 85 | >99 |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
Q. What are the best practices for assessing compound purity in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Include orthogonal methods like Karl Fischer titration for water content and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal residues. Document batch-to-batch variability using statistical tools (e.g., standard deviation across triplicate runs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) with standardized viability assays (MTT/XTT).
- Dose-response curves : Compare EC50 values under consistent incubation times and serum conditions.
- Control experiments : Include enantiomeric controls (e.g., (S)-isomer) to rule off-target effects.
- Meta-analysis : Apply statistical models (e.g., random-effects) to reconcile conflicting datasets .
Q. What experimental design principles are critical for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use stopped-flow techniques to measure binding constants (Km, Vmax).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Validate hypotheses with in silico models (e.g., AutoDock Vina) and site-directed mutagenesis.
- Negative controls : Include proline analogs lacking the propynyl group to isolate functional contributions .
Q. How can researchers ensure reproducibility in stability studies under physiological conditions?
- Methodological Answer :
- Buffer systems : Use phosphate-buffered saline (PBS) at pH 7.4 ± 0.2 with protease inhibitors.
- Temperature gradients : Test degradation rates at 4°C, 25°C, and 37°C.
- Analytical frequency : Sample at t = 0, 24, 48, 72 hrs for HPLC-UV analysis.
- Documentation : Report freeze-thaw cycles and lyophilization protocols to mitigate batch variability .
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer :
- IACUC approval : Detail animal strain, sample size justification, and humane endpoints.
- 3Rs compliance : Replace (e.g., with in vitro models), reduce (statistical power analysis), refine (analgesia protocols).
- Data transparency : Share raw datasets in public repositories (e.g., Figshare) with metadata on dosing regimens .
Q. How should researchers structure a manuscript to highlight methodological rigor for this compound?
- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) format:
- Abstract : State the hypothesis, methodology (e.g., "chiral HPLC"), and key findings (e.g., "98% ee").
- Methods : Specify synthetic routes, analytical conditions (column type, gradient), and statistical tests (ANOVA, t-test).
- Results : Use subheadings for synthesis, characterization, and bioactivity.
- Discussion : Contrast results with prior proline derivatives and propose structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
